

Application Notes and Protocols: Epiandrosterone Sulfate Sodium Salt-d5 in Clinical Chemistry Assays

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Compound of Interest

Compound Name: *Epiandrosterone Sulfate Sodium
Salt-d5*

Cat. No.: *B15556584*

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Introduction

Epiandrosterone sulfate is an endogenous steroid hormone and a metabolite of dehydroepiandrosterone (DHEA).[1] Its quantification in biological matrices is crucial for understanding various physiological and pathological processes. In clinical chemistry, the accurate measurement of steroid hormones is paramount for diagnosing and monitoring endocrine disorders. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard for steroid analysis due to its high specificity and sensitivity, overcoming the limitations of traditional immunoassays.[2]

Epiandrosterone Sulfate Sodium Salt-d5 is a deuterated analog of epiandrosterone sulfate. Its utility as an internal standard in LC-MS/MS assays is indispensable for accurate quantification. By mimicking the chemical and physical properties of the endogenous analyte, it compensates for variations in sample preparation and instrument response, ensuring reliable and reproducible results.

These application notes provide a comprehensive overview of the use of **Epiandrosterone Sulfate Sodium Salt-d5** in clinical chemistry assays, complete with detailed experimental

protocols, quantitative data, and visual representations of the relevant biological pathways and analytical workflows.

Application: Internal Standard for LC-MS/MS Quantification of Epiandrosterone Sulfate

Epiandrosterone Sulfate Sodium Salt-d5 is primarily used as an internal standard for the quantitative analysis of epiandrosterone sulfate in biological samples, such as serum and plasma, by LC-MS/MS. Its stable isotope-labeled nature ensures that it co-elutes with the unlabeled analyte and experiences similar ionization efficiency and fragmentation, thereby correcting for matrix effects and procedural losses.

Key Experimental Data

The following tables summarize the essential quantitative data for the LC-MS/MS analysis of Epiandrosterone Sulfate using **Epiandrosterone Sulfate Sodium Salt-d5** as an internal standard. The data is compiled from established methodologies for steroid sulfate profiling.^[3]

Table 1: Mass Spectrometry Parameters for Epiandrosterone Sulfate and its Deuterated Internal Standard

Analyte	Precursor Ion (m/z)	Product Ion (m/z)	Collision Energy (V)	Tube Lens (V)
Epiandrosterone Sulfate	369.2	97.0	35	110
Epiandrosterone Sulfate-d5	374.2	97.0	35	110

Table 2: Chromatographic and Method Validation Parameters

Parameter	Value
Chromatographic Column	Accucore Phenyl-X (100 × 2.1 mm, 2.6 µm)[3]
Mobile Phase A	10 mM Ammonium Acetate (pH 7) in 85% Water / 15% Acetonitrile[3]
Mobile Phase B	70% Methanol / 30% Acetonitrile[3]
Validation Range in Serum	0.005 - 1.5 µg/mL[4]
Average Recovery	97.6%[3]
Intra-assay Precision (CV%)	< 8.0%[3]
Inter-assay Precision (CV%)	< 6.3%[3]

Experimental Protocols

Protocol 1: Quantification of Epiandrosterone Sulfate in Human Serum by LC-MS/MS

This protocol details the steps for the extraction and quantification of epiandrosterone sulfate from human serum using **Epiandrosterone Sulfate Sodium Salt-d5** as an internal standard.

1. Materials and Reagents:

- Human serum samples
- Epiandrosterone Sulfate standard
- **Epiandrosterone Sulfate Sodium Salt-d5** (Internal Standard)
- Methanol (LC-MS grade)
- Acetonitrile (LC-MS grade)
- Water (LC-MS grade)
- Hexane

- Chloroform
- Ammonium Acetate
- Ammonium Hydroxide
- Solid-Phase Extraction (SPE) cartridges (e.g., SepPak C18)[3]

2. Sample Preparation (Solid-Phase Extraction):

- Condition SPE Cartridge: Condition a C18 SPE cartridge with 2 mL of methanol followed by 2 mL of water.[3]
- Sample Loading: Dilute the serum sample with water and load it onto the conditioned cartridge.[3]
- Washing: Wash the cartridge with 3 mL of water, followed by 3 mL of hexane, and then 4 mL of chloroform to remove interfering substances.[3]
- Elution: Elute the steroid sulfates from the cartridge with 4 mL of methanol.[3]
- Evaporation and Reconstitution: Evaporate the methanolic eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the dried extract in 250 µL of a solution containing 79.75% water, 10% methanol, 10% acetonitrile, and 0.25% ammonium hydroxide.[3]
- Centrifugation: Centrifuge the reconstituted sample to pellet any particulate matter before injection.

3. LC-MS/MS Analysis:

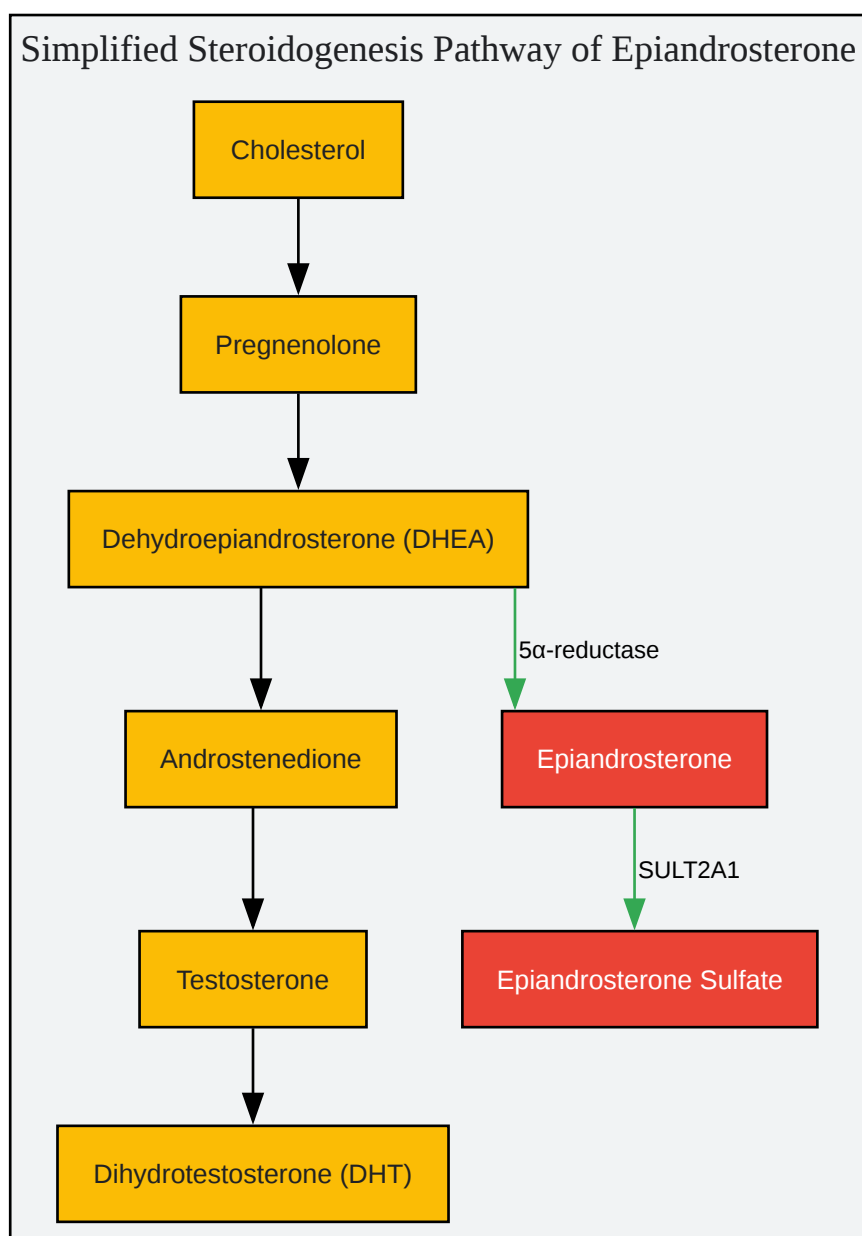
- LC System: Agilent 1200SL HPLC system or equivalent.[3]
- Column: Accucore Phenyl-X (100 × 2.1 mm, 2.6 µm).[3]
- Mobile Phases:
 - A: 10 mM Ammonium Acetate (pH 7) in 85% Water / 15% Acetonitrile.[3]

- B: 70% Methanol / 30% Acetonitrile.[3]
- Gradient Elution: A suitable gradient program should be developed to ensure the separation of epiandrosterone sulfate from other endogenous steroids.
- Injection Volume: 10 µL.[3]
- Mass Spectrometer: Triple quadrupole mass spectrometer (e.g., Thermo Fisher TSQ Quantum Ultra) operated in negative ion mode with a Heated Electrospray Ionization (HESI) source.[3]
- Detection: Use Multiple Reaction Monitoring (MRM) with the transitions specified in Table 1.

4. Data Analysis:

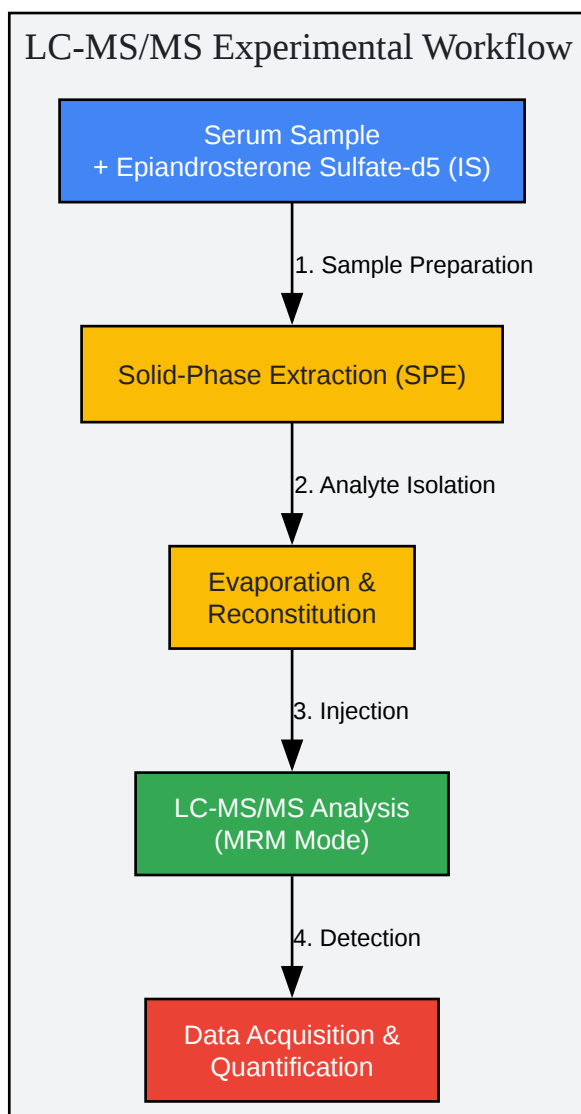
- Quantify the concentration of epiandrosterone sulfate by calculating the peak area ratio of the analyte to the internal standard (Epiandrosterone Sulfate-d5).
- Generate a calibration curve using known concentrations of Epiandrosterone Sulfate standard spiked into a surrogate matrix (e.g., stripped serum) with a fixed concentration of the internal standard.

Visualizations



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Caption: Metabolic pathway showing the synthesis of Epiandrosterone and its subsequent sulfation.



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Caption: Workflow for the quantification of Epiandrosterone Sulfate in serum by LC-MS/MS.

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